REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([CH3:11])=[CH:4][N+:3]=1[O-].CN(C1C=CC=CN=1)C.[C:22]([O:25]C(=O)C)(=[O:24])[CH3:23]>C(Cl)Cl>[C:22]([O:25][CH2:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([CH3:11])=[CH:4][N:3]=1)(=[O:24])[CH3:23]
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Name
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Quantity
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30.06 g
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Type
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reactant
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Smiles
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CC1=[N+](C=C(C(=C1C)OC)C)[O-]
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Name
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|
Quantity
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0.38 g
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Type
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reactant
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Smiles
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CN(C)C1=NC=CC=C1
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Name
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|
Quantity
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53.4 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 90°-95° C., with the temperature
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Type
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CUSTOM
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Details
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the methylene chloride being removed by distillation
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Type
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ADDITION
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Details
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At the end of the addition
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Type
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DISTILLATION
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Details
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the distillation
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Type
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TEMPERATURE
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Details
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the mixture was cooled to below 90° C.
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Type
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ADDITION
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Details
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7.5 ml of water were added slowly
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Type
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CUSTOM
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Details
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the temperature below 90° C
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Reaction Time |
10 min |
Name
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Type
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product
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Smiles
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C(C)(=O)OCC1=NC=C(C(=C1C)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |